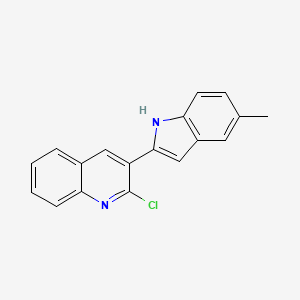
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and indole These two moieties are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline typically involves the construction of the quinoline and indole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The choice of starting materials and reagents can also be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and indole derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline involves its interaction with various molecular targets. The indole and quinoline moieties can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit topoisomerase enzymes, which are involved in DNA replication, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Similar structure but with a benzimidazole moiety instead of indole.
2-(5-methoxy-1H-indol-3-yl)ethanamine: Contains an indole moiety with a methoxy group and an ethylamine side chain.
Uniqueness
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline is unique due to the specific combination of the chlorine atom, methyl group, and the indole-quinoline framework
Propriétés
Numéro CAS |
820977-39-7 |
|---|---|
Formule moléculaire |
C18H13ClN2 |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline |
InChI |
InChI=1S/C18H13ClN2/c1-11-6-7-16-13(8-11)10-17(20-16)14-9-12-4-2-3-5-15(12)21-18(14)19/h2-10,20H,1H3 |
Clé InChI |
OLCUDEVQYVNOQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


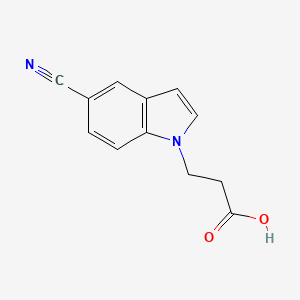

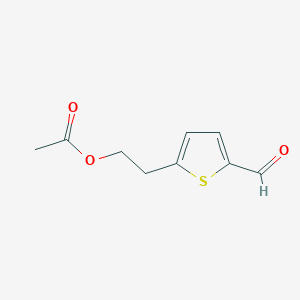
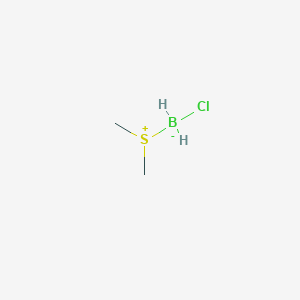
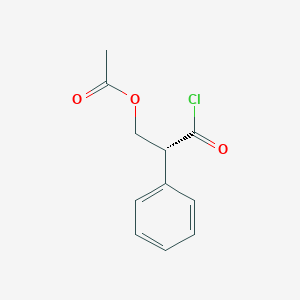
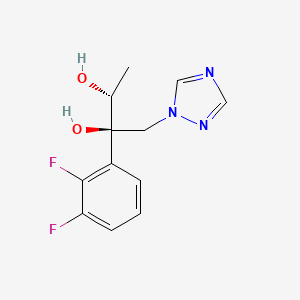
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)

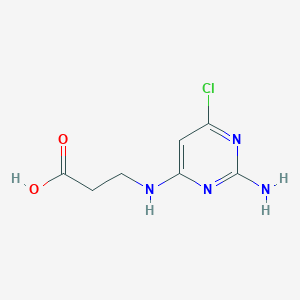

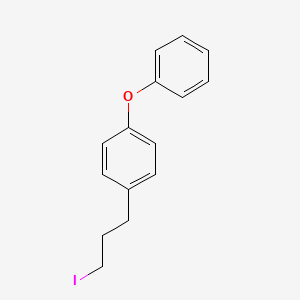
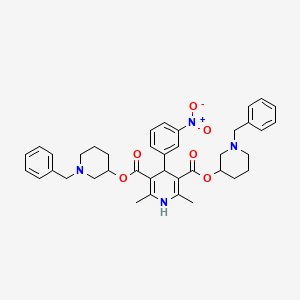
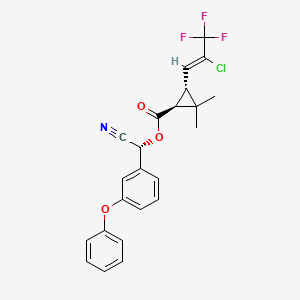
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)
